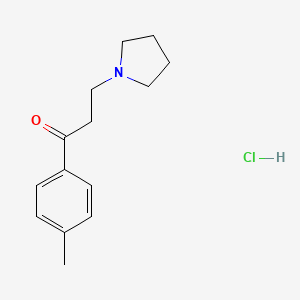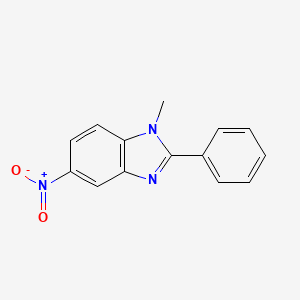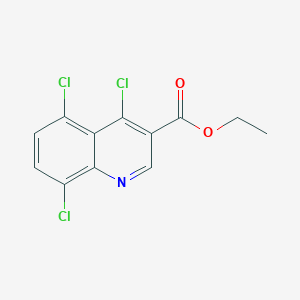
1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride
Vue d'ensemble
Description
1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride, also known as 4-MPD, is a synthetic stimulant drug that is chemically related to cathinone, a naturally occurring stimulant found in the khat plant. 4-MPD is a white crystalline powder that is typically sold in the form of tablets, capsules, or powder. It is known to produce effects such as euphoria, increased energy, and heightened alertness.
Mécanisme D'action
The exact mechanism of action of 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride is not fully understood, but it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention.
Biochemical and Physiological Effects:
The use of 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride has been shown to produce a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It also causes the release of glucose into the bloodstream, which can lead to a decrease in appetite and weight loss.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride in lab experiments has several advantages, including its low cost and availability. However, its use is also limited by its potential for abuse and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for research on 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride. One area of interest is its potential as a treatment for depression and other mood disorders. Another area of research is the development of new synthetic stimulants with fewer side effects and a lower potential for abuse. Additionally, further studies are needed to determine the long-term effects of 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride use on the brain and body.
In conclusion, 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride, also known as 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride, is a synthetic stimulant drug that has been the subject of scientific research due to its potential as a new psychoactive substance. Its synthesis method involves the reaction of 4-methylpropiophenone with pyrrolidine and hydrochloric acid. The exact mechanism of action of 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride is not fully understood, but it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. The use of 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride has been shown to produce a number of biochemical and physiological effects, and its use in lab experiments has several advantages and limitations. There are several future directions for research on 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride, including its potential as a treatment for depression and other mood disorders, the development of new synthetic stimulants, and further studies on its long-term effects.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride has been the subject of scientific research due to its potential as a new psychoactive substance. Studies have been conducted to investigate its chemical properties, pharmacological effects, and potential medical applications.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-12-4-6-13(7-5-12)14(16)8-11-15-9-2-3-10-15;/h4-7H,2-3,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTSEHXSSHJUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCN2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90243085 | |
| Record name | 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90243085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride | |
CAS RN |
97635-24-0 | |
| Record name | 1-Propanone, 1-(4-methylphenyl)-3-(1-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97635-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097635240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90243085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylphenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine](/img/structure/B1623112.png)

![1,3,5,7,9,11,13-Heptacyclopentyl-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1623115.png)








![Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-](/img/structure/B1623131.png)

